1-ethyl-5-methyl-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

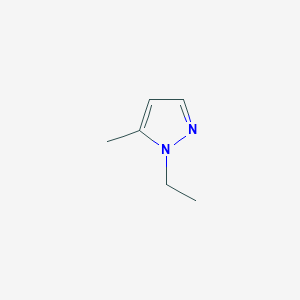

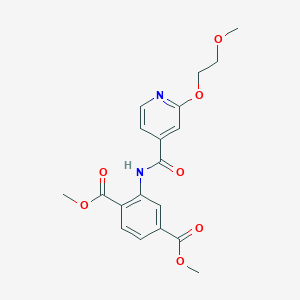

“1-ethyl-5-methyl-1H-pyrazole” is a chemical compound with the molecular formula C6H10N2 . It belongs to the class of organic compounds known as pyrazoles, which are characterized by a 5-membered aromatic ring containing three carbon atoms and two nitrogen atoms .

Synthesis Analysis

Pyrazole compounds, including “1-ethyl-5-methyl-1H-pyrazole”, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, a study describes the synthesis of a similar compound, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate .

Molecular Structure Analysis

The molecular structure of “1-ethyl-5-methyl-1H-pyrazole” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The pyrazole ring is substituted at the 1-position with an ethyl group and at the 5-position with a methyl group .

Chemical Reactions Analysis

Pyrazoles, including “1-ethyl-5-methyl-1H-pyrazole”, are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are involved in a wide range of chemical reactions, including radical addition followed by intramolecular cyclization .

Physical And Chemical Properties Analysis

“1-ethyl-5-methyl-1H-pyrazole” appears as a white to cream or pale yellow crystalline powder . It has a molecular weight of 110.16 g/mol .

科学的研究の応用

Medicinal Chemistry and Drug Development

Pyrazoles serve as privileged scaffolds in drug discovery. Researchers have explored various pyrazole derivatives as potential agents for treating diseases such as cancer, diabetes, inflammation, and microbial infections. These compounds often exhibit promising pharmacological activities, including antituberculosis, antimicrobial, antifungal, anti-inflammatory, and anticancer effects .

Coordination Chemistry and Ligands

Pyrazoles can act as ligands in coordination chemistry. For instance, 1-{[Benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester forms complexes with metal ions, influencing their reactivity and catalytic properties . These complexes have applications in catalysis and materials science.

Photoredox Reactions and Organic Synthesis

Researchers have explored pyrazoles in photoredox reactions, where light initiates electron transfer processes. These reactions enable the synthesis of complex molecules with high efficiency. Pyrazoles serve as both directing and transforming groups, facilitating the construction of diverse chemical structures .

Biological Activity and Mechanism Studies

Specific pyrazole derivatives exhibit intriguing biological activities. For example, synthesized pyrazole derivatives have been investigated for their effects on cell cycle regulation, wound healing, and apoptosis . Understanding their mechanisms of action contributes to drug development and disease treatment.

Materials Science and Optoelectronics

Pyrazoles can be incorporated into materials for optoelectronic applications. Their unique electronic properties make them suitable for organic light-emitting diodes (OLEDs), solar cells, and sensors. Researchers explore novel pyrazole-based materials to enhance device performance.

作用機序

In terms of pharmacokinetics, the absorption, distribution, metabolism, and excretion (ADME) properties of a compound can be influenced by factors such as its size, polarity, and the presence of functional groups. For instance, the ethyl and methyl groups in “1-ethyl-5-methyl-1H-pyrazole” could affect its solubility and therefore its absorption and distribution in the body .

Safety and Hazards

将来の方向性

Pyrazoles, including “1-ethyl-5-methyl-1H-pyrazole”, continue to be a focus of research due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research will likely continue to explore the synthesis of new pyrazole derivatives and their potential applications.

特性

IUPAC Name |

1-ethyl-5-methylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-3-8-6(2)4-5-7-8/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWJXJSHIXFLHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-5-methyl-1H-pyrazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[4-[4-[(2-chloroacetyl)amino]phenyl]sulfanylphenyl]acetamide](/img/no-structure.png)

![3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B2525374.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2525376.png)

![2-((1,3-Dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoic acid](/img/structure/B2525379.png)

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2525381.png)

![[3-(3,3,3-Trifluoropropoxy)phenyl]methanamine](/img/structure/B2525382.png)

![1-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2525386.png)

![4-(2,6-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2525389.png)